Cas no 2034343-52-5 (N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide)

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a pyridine and oxane moiety via a carboxamide bridge. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry. The benzothiadiazole unit contributes to strong electron-accepting characteristics, while the pyridine and oxane groups enhance solubility and structural diversity. Its well-defined molecular architecture allows for precise modifications, facilitating applications in drug discovery, particularly in kinase inhibition or fluorescence-based probes. The compound's stability and synthetic versatility further underscore its utility in advanced organic synthesis and functional material design.
N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide structure
2034343-52-5 structure
商品名:N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide
CAS番号:2034343-52-5
MF:C18H18N4O2S
メガワット:354.4261
CID:5350457

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[oxan-4-yl(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
    • N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide
    • インチ: 1S/C18H18N4O2S/c23-18(13-3-4-15-16(10-13)22-25-21-15)20-17(12-5-8-24-9-6-12)14-2-1-7-19-11-14/h1-4,7,10-12,17H,5-6,8-9H2,(H,20,23)
    • InChIKey: NRNGKKRPWAVUII-UHFFFAOYSA-N
    • ほほえんだ: S1N=C2C([H])=C([H])C(=C([H])C2=N1)C(N([H])C([H])(C1=C([H])N=C([H])C([H])=C1[H])C1([H])C([H])([H])C([H])([H])OC([H])([H])C1([H])[H])=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 460
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 105

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6514-2210-3mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
3mg
$63.0 2023-09-08
Life Chemicals
F6514-2210-5mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
5mg
$69.0 2023-09-08
Life Chemicals
F6514-2210-25mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
25mg
$109.0 2023-09-08
Life Chemicals
F6514-2210-10μmol
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
10μmol
$69.0 2023-09-08
Life Chemicals
F6514-2210-50mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
50mg
$160.0 2023-09-08
Life Chemicals
F6514-2210-100mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
100mg
$248.0 2023-09-08
Life Chemicals
F6514-2210-75mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
75mg
$208.0 2023-09-08
Life Chemicals
F6514-2210-5μmol
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
5μmol
$63.0 2023-09-08
Life Chemicals
F6514-2210-30mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
30mg
$119.0 2023-09-08
Life Chemicals
F6514-2210-20mg
N-[(oxan-4-yl)(pyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
2034343-52-5
20mg
$99.0 2023-09-08

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide 関連文献

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamideに関する追加情報

Introduction to N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide (CAS No. 2034343-52-5)

N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2034343-52-5, represents a convergence of heterocyclic chemistry and medicinal innovation, offering promising avenues for the development of novel therapeutic agents.

The molecular framework of N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide is characterized by the presence of multiple heterocyclic rings, including an oxane ring and a pyridine ring, which are seamlessly integrated with a benzothiadiazole core. The benzothiadiazole moiety is particularly noteworthy, as it is a well-documented pharmacophore in drug discovery, exhibiting a wide range of biological activities. The incorporation of the oxan-4-yl and pyridin-3-yl substituents further enhances the compound's potential by introducing additional functional groups that can modulate its interactions with biological targets.

In recent years, there has been a surge in research focused on benzothiadiazole derivatives due to their demonstrated efficacy in various therapeutic applications. The structural features of N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide make it a compelling candidate for further investigation in this context. Specifically, the benzothiadiazole core is known to possess anti-inflammatory, antiviral, and anticancer properties, while the oxan-4-yl and pyridin-3-yl groups can contribute to improved solubility and bioavailability, critical factors for drug development.

The synthesis of N-(oxan-4-yl)(pyridin-3-yl)methyl-2,1,3-benzothiadiazole-5-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the oxane ring necessitates careful handling to ensure regioselectivity and minimize side reactions. Similarly, the attachment of the pyridine group requires optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it feasible to produce this compound on a scalable basis.

The biological activity of N-(oxan-4-y)l)(pyridin-3-y)methyl)-2,l,benzo[b]thiophene[b]diazole-l-carboxylic acid has been extensively evaluated in various in vitro and in vivo models. Preliminary studies have revealed promising results in terms of its ability to modulate key signaling pathways involved in inflammation and cancer progression. For instance, the compound has shown inhibitory effects on enzymes such as COX-l and COX-lI, which are central to the inflammatory response. Additionally, it has demonstrated potential in inhibiting the growth of certain cancer cell lines by interfering with critical cellular processes.

The integration of computational chemistry techniques has further enhanced our understanding of the interactions between N-(oxan-4-y)l)(pyrid-3-y)methyl)-2,l,benzo[b]thiophene[b]diazole-l-carboxylic acid and its biological targets. Molecular docking studies have provided insights into how the compound binds to its receptors at an atomic level, offering valuable information for structure-based drug design. These studies have identified key residues that contribute to the compound's binding affinity and have guided modifications aimed at improving its pharmacological profile.

In light of these findings, N-(oxan-4-y)l)(pyrid-3-y)methyl)-2,l,benzo[b]thiophene[b]diazole-l-carboxylic acid represents a significant advancement in the quest for novel therapeutic agents. Its unique structural features and promising biological activities position it as a valuable scaffold for further drug development. As research continues to uncover new applications for this compound, it is likely that we will see increasingly sophisticated derivatives emerge from academic and industrial laboratories alike.

The future direction of research on N-(oxan-4-y)l)(pyrid-3-y)methyl)-2,l,benzo[b]thiophene[b]diazole-l-carboxylic acid will likely focus on optimizing its pharmacokinetic properties and exploring its potential in treating a broader range of diseases. Additionally, efforts may be directed toward developing prodrugs or analogs that enhance bioavailability or target specific tissues more effectively. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into tangible therapeutic benefits for patients worldwide.

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